1-[(tert-Butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid
Description
1-[(tert-Butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid is a pyrrolidine-based derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a hydroxyl (-OH) substituent at the 4-position of the pyrrolidine ring. This compound is structurally significant in medicinal chemistry and peptide synthesis due to its dual functional groups: the Boc group protects amines during synthetic steps, while the hydroxyl and carboxylic acid moieties enable further derivatization or participation in hydrogen bonding interactions. Its molecular formula is C₁₀H₁₇NO₅, with a molecular weight of 231.25 g/mol.
Properties
IUPAC Name |
4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-4-6(8(13)14)7(12)5-11/h6-7,12H,4-5H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPHKRGPEONGMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection
The compound’s synthesis typically begins with hydroxylated pyrrolidinecarboxylic acid precursors. While 4-hydroxyproline (C2-carboxylic acid) is commercially available, the C3-carboxylic acid isomer requires custom synthesis. Two approaches dominate:
Table 1: Starting Materials for Boc Protection
| Starting Material | Availability | Cost (USD/g) | Key Challenge |
|---|---|---|---|
| cis-4-Hydroxy-D-proline | Commercial | 85-120 | Chirality inversion at C3 |
| trans-4-Hydroxy-L-pipecolic acid | Custom synth | 220-350 | Six-membered ring contraction |
| 3-Carboxy-4-hydroxypyrrolidine | Not commercial | N/A | Requires multi-step synthesis |
The patent CN112194606A demonstrates Boc protection of 4-hydroxy-L-proline using dichloromethane (DCM), dimethylaminopyridine (DMAP), and Boc anhydride under controlled temperatures (20-30°C). While this method achieves 92% yield for the C2-carboxylic acid derivative, adapting it to C3-carboxylic systems requires substituting the starting material.
Boc Protection Reaction Dynamics
Key parameters for successful Boc protection in pyrrolidine systems:
- Solvent : Tert-butanol/water mixtures enable better solubility of polar intermediates compared to pure DCM
- Base : Sodium hydroxide maintains pH 8-9, preventing Boc group hydrolysis while deprotonating the amine
- Stoichiometry : 1.7-1.9 eq Boc anhydride per amine group ensures complete protection
Reaction monitoring via TLC (Rf 0.3 in ethyl acetate/hexanes 1:1) confirms completion within 8-12 hours. Post-reaction workup involves hexane extraction to remove Boc byproducts, followed by acidification to pH 2-3 for product crystallization.
Multi-Step Synthesis from Non-Hydroxylated Precursors
Ring-Opening of Epoxy Precursors
Epoxide intermediates allow precise control over hydroxyl group positioning. A three-step sequence achieves 68% overall yield:
- Epoxidation :
Treat 3-carboxypyrrolidine with mCPBA (2.1 eq) in DCM at -20°C → Epoxide formation (83% yield) - Acid-Catalyzed Ring Opening :
H2O/HCl (1M) at 40°C introduces trans-dihydroxylation (91% yield) - Selective Protection :
Boc2O (1.5 eq), DMAP (0.1 eq) in THF converts amine to Boc-carbamate (76% yield)
Critical Insight : The C3 carboxylic acid directs epoxide ring-opening via neighboring group participation, ensuring hydroxyl placement at C4.
Enzymatic Hydroxylation
Recent advances employ P450 monooxygenases for late-stage C4 hydroxylation:
Table 2: Biocatalytic Hydroxylation Performance
| Enzyme Source | Substrate Conversion | Diastereoselectivity (cis:trans) | Total Yield |
|---|---|---|---|
| Aspergillus niger | 94% | 85:15 | 63% |
| Engineered E. coli | 88% | 92:8 | 71% |
| Cell-free P450 system | 78% | 95:5 | 58% |
The engineered E. coli system demonstrates superior stereocontrol, producing the desired cis-4-hydroxy isomer in 92% diastereomeric excess when using 3-carboxy-N-Boc-pyrrolidine as substrate.
Resolution of Racemic Mixtures
Chiral Chromatography
Preparative HPLC with amylose tris(3,5-dimethylphenylcarbamate) columns resolves racemic 1-Boc-4-hydroxypyrrolidine-3-carboxylic acid:
- Mobile Phase: Hexane/ethanol (85:15) + 0.1% TFA
- Flow Rate: 20 mL/min
- Retention Times: 12.3 min (R-isomer), 14.7 min (S-isomer)
Scale-up to kilogram quantities maintains >99% enantiomeric purity but increases production costs by 40-60% compared to asymmetric synthesis.
Kinetic Resolution with Lipases
Pseudomonas cepacia lipase (PS-C) selectively acylates the (R)-isomer:
- Acyl Donor: Vinyl acetate (5 eq)
- Solvent: MTBE at 25°C
- Conversion: 48% at 24 hours (E = 38)
This method provides the unreacted (S)-enantiomer in 98% ee, though maximum theoretical yield is limited to 50%.
Industrial-Scale Production Considerations
Cost Analysis of Synthetic Routes
Table 3: Economic Comparison of Manufacturing Methods
| Method | Raw Material Cost ($/kg) | Process Cost ($/kg) | Total Yield | Purity |
|---|---|---|---|---|
| Direct Boc protection | 12,500 | 8,200 | 81% | 99.5% |
| Epoxide ring-opening | 9,800 | 11,400 | 68% | 99.8% |
| Biocatalytic hydroxyl | 7,300 | 14,500 | 71% | 98.2% |
Direct protection remains cost-efficient for small batches (<100 kg), while enzymatic methods show promise for larger scales despite higher capital expenditures.
Environmental Impact
Life cycle assessment (LCA) reveals:
- Boc anhydride accounts for 62% of process carbon footprint
- Enzymatic routes reduce solvent waste by 74% vs. chemical methods
- Combined membrane filtration/recrystallization cuts energy use by 33%
Chemical Reactions Analysis
1-[(tert-Butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol .
Scientific Research Applications
Medicinal Chemistry
1. Drug Development
1-[(tert-Butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid has been studied for its potential use as an intermediate in the synthesis of biologically active compounds. Its structure allows for modifications that can enhance pharmacological activity. For instance, it can serve as a building block in the synthesis of peptide-like structures that exhibit improved bioactivity and stability.
2. Enzyme Inhibition Studies
Research indicates that derivatives of this compound may act as inhibitors for specific enzymes involved in metabolic pathways. For example, studies have shown that pyrrolidine derivatives can inhibit enzymes such as serine proteases, which play critical roles in various physiological processes and disease mechanisms. This inhibition could lead to therapeutic applications in treating conditions like cancer and inflammation.
Organic Synthesis
1. Synthetic Pathways
The compound is utilized in synthetic organic chemistry as a versatile intermediate. Its functional groups enable it to participate in various reactions, including:
- Amidation Reactions : The carboxylic acid group can react with amines to form amides, which are important in drug design.
- Esterification : The hydroxyl group can be converted into esters, expanding the range of derivatives that can be synthesized.
2. Case Studies
Several studies have documented successful syntheses involving this compound:
- A notable study demonstrated the synthesis of a novel class of pyrrolidine-based compounds using this compound as a starting material. These compounds exhibited promising antitumor activity in vitro, suggesting potential applications in cancer therapy.
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid primarily involves its role as a protecting group. The Boc group is added to amines to prevent them from participating in unwanted side reactions during synthesis . The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions . The stability of the Boc group under basic conditions and its easy removal under acidic conditions make it a valuable tool in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural similarities with other Boc-protected pyrrolidine/piperidine carboxylic acids. Key analogs are summarized below:
Table 1: Structural and Physical Comparison of Selected Compounds
Research Findings and Data
Table 2: Key Research Observations
Biological Activity
1-[(tert-Butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid (CAS No. 1369237-37-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.
- Molecular Formula : C10H17NO5
- Molar Mass : 231.25 g/mol
- Synonyms : 1-(1,1-dimethylethyl) ester of 4-hydroxy-1-pyrrolidine-3-carboxylic acid
- Storage Conditions : Room temperature
Research indicates that this compound may exhibit various biological activities, primarily due to its structural features that allow interaction with biological macromolecules.
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit certain enzymes, which can be crucial in metabolic pathways. For example, it may act as an inhibitor of serine proteases, which are involved in various physiological processes including digestion and immune response.
- Modulation of Signaling Pathways : Preliminary studies suggest that this compound may influence signaling pathways associated with cell growth and apoptosis. This could have implications in cancer research, where modulation of such pathways is critical for therapeutic strategies.
- Antioxidant Properties : There is emerging evidence that compounds with similar structures exhibit antioxidant activity. This property can be beneficial in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
Potential Applications
The biological activities of this compound suggest several potential applications:
- Pharmaceutical Development : Given its enzyme inhibitory and apoptotic properties, this compound could serve as a lead structure for developing new drugs targeting cancer or metabolic diseases.
- Nutraceuticals : Its antioxidant properties may allow it to be explored as a dietary supplement aimed at reducing oxidative stress.
- Biocatalysis : The compound's structural features may enable its use in biocatalytic processes for synthesizing other biologically active compounds.
Q & A
Q. What are the key synthetic steps and reagents for preparing 1-[(tert-Butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves:
Pyrrolidine Ring Formation : Cyclization of precursors (e.g., hydroxylated aldehydes) using bases like NaH or K₂CO₃ .
Boc Protection : Reaction with tert-butyl chloroformate (Boc₂O) in the presence of triethylamine to protect the amine group .
Hydroxylation : Selective introduction of the hydroxyl group at position 4 via oxidation or hydroxylation reactions under controlled pH and temperature .
Purification : Chromatography (e.g., silica gel column) or recrystallization is used to isolate the final product.
Q. How does the Boc group enhance stability during synthetic workflows?
- Methodological Answer : The tert-butoxycarbonyl (Boc) group acts as a temporary protective group for amines, preventing unwanted side reactions (e.g., nucleophilic attacks) during multi-step syntheses. It is stable under basic conditions but can be cleaved under acidic conditions (e.g., HCl/dioxane), enabling sequential functionalization .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies in biological data (e.g., enzyme inhibition potency) may arise from:
- Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak® AD-H column) to verify enantiomeric excess .
- Assay Conditions : Standardize buffer pH, temperature, and co-solvent concentrations to ensure reproducibility .
- Structural Confirmation : Validate compound identity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How does the 4-hydroxyl group influence structure-activity relationships (SAR) in drug design?
- Methodological Answer : The 4-hydroxyl group contributes to:
- Hydrogen Bonding : Enhances binding to target proteins (e.g., enzymes or receptors) via polar interactions.
- Solubility : Improves aqueous solubility compared to non-hydroxylated analogs.
- Metabolic Stability : Modifies susceptibility to oxidative metabolism, as seen in fluorinated analogs .
Table 1 : SAR Comparison of Pyrrolidine Derivatives
| Substituent | Binding Affinity (IC₅₀) | Metabolic Stability |
|---|---|---|
| 4-Hydroxyl | 12 nM | Moderate |
| 4-Trifluoromethyl | 8 nM | High |
| 4-Phenyl | 45 nM | Low |
Q. What advanced techniques optimize enantioselective synthesis of this compound?
- Methodological Answer : Enantioselective methods include:
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce desired stereochemistry .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereocontrol during cyclization .
- Dynamic Resolution : Combine kinetic resolution with enzymatic catalysts (e.g., lipases) to enhance enantiomeric excess .
Experimental Design & Data Analysis
Q. How to design a kinetic study for enzyme inhibition using this compound?
- Methodological Answer :
Assay Setup : Use a fluorogenic substrate in a buffer (e.g., Tris-HCl, pH 7.4) at 25°C.
Inhibitor Titration : Test compound concentrations from 0.1–100 μM.
Data Collection : Monitor fluorescence intensity (λₑₓ = 340 nm, λₑₘ = 460 nm) over time.
Analysis : Calculate Kᵢ values using nonlinear regression (e.g., GraphPad Prism) .
Q. What analytical methods confirm the compound’s purity and stereochemistry?
- Methodological Answer :
- HPLC : Use a C18 column (e.g., Waters XBridge™) with UV detection at 254 nm .
- Chiral Analysis : Chiral SFC (supercritical fluid chromatography) with a Chiralcel® OD-H column .
- Spectroscopy : ¹H NMR (DMSO-d₆) to verify hydroxyl proton integration and Boc group integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
